molecular formula C13H16O2 B2852404 trans-2-Phenylcyclohexanecarboxylic acid CAS No. 24905-75-7

trans-2-Phenylcyclohexanecarboxylic acid

Cat. No.: B2852404
CAS No.: 24905-75-7
M. Wt: 204.269
InChI Key: BTERYDAAQMJMTD-NWDGAFQWSA-N
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Description

Introduction trans-2-Phenylcyclohexanecarboxylic acid is a chiral cyclohexane derivative characterized by a phenyl substituent and a carboxylic acid functional group in a trans-configuration on the cyclohexane ring. This stereochemistry is critical for its properties and interactions in research applications. The compound is provided as a high-purity material for research purposes. Research Applications and Value The primary research value of this compound lies in its role as a chiral building block in organic synthesis and medicinal chemistry research. Its rigid trans-decalin-like structure makes it a valuable precursor for constructing more complex, stereodefined molecules. Researchers utilize it in the development of pharmaceuticals, ligands for catalysis, and in the study of stereochemical effects on biological activity. Its mechanism of action is application-dependent but often involves specific, stereoselective interactions with biological targets or other chiral molecules. Handling and Safety Researchers should consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTERYDAAQMJMTD-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24905-75-7
Record name rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid
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Synthetic Methodologies for Trans 2 Phenylcyclohexanecarboxylic Acid and Its Stereoisomers

Racemic Synthesis Routes

Racemic trans-2-Phenylcyclohexanecarboxylic acid can be synthesized through robust chemical reactions that establish the core phenylcyclohexane (B48628) structure. These methods are typically designed for scalability and yield, providing the foundational racemic mixture for further purification or resolution.

Diels-Alder Reactions and Subsequent Hydrogenation Strategies

The Diels-Alder reaction provides a powerful method for the construction of the cyclohexene (B86901) ring system, which can then be hydrogenated to yield the desired saturated cyclohexane (B81311) structure. A common strategy involves the [4+2] cycloaddition of a substituted butadiene with a dienophile like acrylic acid or its esters. wmich.edu

For the synthesis of the 2-phenylcyclohexane scaffold, a plausible route involves the reaction of a phenyl-substituted diene with a suitable dienophile. The resulting cyclohexene adduct possesses a specific stereochemistry dictated by the Diels-Alder reaction mechanism. Subsequent hydrogenation of the double bond, typically using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), saturates the ring. This hydrogenation step generally leads to the formation of the thermodynamically more stable trans isomer as the major product. The process begins with the formation of a cyclohexene ring, which is then reduced to the final cyclohexane product. wmich.eduresearchgate.net

Sodium/Alcohol Reduction of Biphenylcarboxylic Acid Derivatives

The reduction of aromatic systems offers another pathway to the phenylcyclohexane structure. Specifically, the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can be used to reduce one of the aromatic rings of a biphenyl (B1667301) derivative.

Starting with biphenyl-2-carboxylic acid, the electron-withdrawing nature of the carboxyl group directs the reduction to the unsubstituted phenyl ring. This partial reduction yields a phenylcyclohexadiene carboxylic acid intermediate. Subsequent isomerization and/or hydrogenation steps are required to afford the fully saturated this compound. While powerful, this method requires careful control of reaction conditions to achieve the desired level of reduction and stereoselectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can also be used, although they typically reduce the carboxylic acid functional group to an alcohol, necessitating a subsequent oxidation step. chemistrysteps.comkhanacademy.org

Enantioselective and Diastereoselective Synthesis

Accessing the individual enantiomers of this compound requires chiral resolution of the racemic mixture or asymmetric synthesis. Kinetic resolution is a widely employed strategy for this purpose.

Kinetic Resolution Approaches

Kinetic resolution separates enantiomers of a racemic compound by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds under mild conditions. polimi.it Lipases, such as those from Pseudomonas sp. or Candida antarctica, are frequently used to resolve racemic alcohols and amines that are precursors to the target carboxylic acid. researchgate.netnih.gov

For instance, racemic trans-2-phenylcyclohexanol can be resolved through lipase-catalyzed acylation or hydrolysis. orgsyn.org In a typical resolution, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (now an ester) from the unreacted, slower-reacting enantiomer (the alcohol). After separation, the resolved alcohol and ester can be converted to the corresponding enantiomers of this compound through oxidation. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). orgsyn.orgresearchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Related Cyclohexane Derivatives
SubstrateEnzymeReaction TypeResultReference
(±)-trans-2-AzidocyclohexanolPseudomonas sp. lipase (B570770) (Lipase PS)AcetylationHigh enantioselectivity for the acetylation reaction. nih.gov
(±)-trans-2-PhenylcyclohexanolPig liver esteraseHydrolysis of acetate (B1210297) estersUsed to prepare both enantiomers of the chiral auxiliary. orgsyn.org
(±)-cis/trans-2-AminocyclohexanecarboxamidesCandida antarctica lipase B (CAL-B)N-acylationSuccessful preparation of all enantiomers of the substrates. researchgate.net

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). nii.ac.jp This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities. nii.ac.jprsc.org

Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as (S)-phenylethylamine. wikipedia.orgnih.gov The choice of resolving agent and solvent is critical for successful separation. One diastereomeric salt will typically be less soluble and will crystallize out of the solution, allowing for its separation by filtration. The more soluble salt remains in the mother liquor. After separation, the individual diastereomeric salts are treated with a strong acid to break the salt and regenerate the enantiomerically pure carboxylic acid and the resolving agent. nii.ac.jp This process can be repeated to improve the optical purity of the product. nii.ac.jp

Table 2: Common Chiral Resolving Agents for Carboxylic Acids
Resolving Agent TypeExamplesPrinciple of ActionReference
Chiral Amines (Bases)(S)-Phenylethylamine, Brucine, Strychnine, (+)-CinchotoxineForms diastereomeric salts with racemic acids. wikipedia.orgnih.gov
Chiral AcidsTartaric acid, Camphorsulfonic acid, (S)-Mandelic acidForms diastereomeric salts with racemic bases. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.

A prominent strategy for the synthesis of 2-substituted cyclohexanecarboxylic acids involves the use of chiral auxiliaries derived from readily available chiral molecules. One such class of auxiliaries are pseudoephedrine and its derivatives, like pseudoephenamine. nih.govharvard.edu These auxiliaries have demonstrated remarkable stereocontrol in alkylation and conjugate addition reactions. nih.govprinceton.edu

For the synthesis of this compound, a plausible approach involves the conjugate addition of a phenyl nucleophile to a cyclohexenecarboxylic acid derivative attached to a chiral auxiliary. The general strategy is outlined below:

Attachment of Chiral Auxiliary: Cyclohexene-1-carboxylic acid is first converted to an amide by reacting it with a chiral auxiliary, for instance, (1S,2S)-pseudoephenamine. This reaction forms a chiral α,β-unsaturated amide.

Diastereoselective Conjugate Addition: The chiral amide then undergoes a 1,4-conjugate addition reaction with a phenyl organometallic reagent, such as a phenyl cuprate. The bulky chiral auxiliary effectively shields one face of the molecule, directing the incoming phenyl group to the opposite face, thus establishing the desired trans stereochemistry between the phenyl and the carboxyl groups with high diastereoselectivity. nih.gov The choice of the chiral auxiliary is crucial in dictating the stereochemical outcome. For example, while pseudoephedrine is a highly effective chiral auxiliary, derivatives like pseudoephenamine have been shown to provide equal or even greater diastereoselectivities in similar transformations. nih.govharvard.edu

Removal of Chiral Auxiliary: Following the conjugate addition, the chiral auxiliary is cleaved from the molecule, typically through hydrolysis, to yield the desired this compound. The auxiliary can then be recovered.

The effectiveness of this method relies on the ability of the chiral auxiliary to create a rigid conformational bias in the transition state of the conjugate addition step, leading to a high degree of stereocontrol.

Step Description Key Considerations Typical Reagents
1Attachment of Chiral AuxiliaryFormation of a chiral α,β-unsaturated amide.Cyclohexene-1-carbonyl chloride, (1S,2S)-pseudoephenamine, base.
2Diastereoselective Conjugate AdditionIntroduction of the phenyl group with high stereocontrol.Phenyl organocuprate (e.g., Ph₂CuLi).
3Removal of Chiral AuxiliaryHydrolysis of the amide to yield the carboxylic acid.Acidic or basic hydrolysis (e.g., aq. HCl or KOH).

Asymmetric Catalysis in Cyclohexane Annulation Reactions (Contextual)

Asymmetric catalysis offers an alternative and often more atom-economical approach to the synthesis of chiral molecules, as it uses a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. In the context of synthesizing this compound, organocatalytic annulation reactions represent a powerful strategy.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. scienceopen.com For the construction of chiral carbocyclic structures like the 2-phenylcyclohexane moiety, asymmetric annulation reactions, which involve the formation of a ring in a stereocontrolled manner, are particularly relevant. rsc.orgresearchgate.net

A potential organocatalytic route to a precursor of this compound could involve a domino Michael/alkylation or a Diels-Alder reaction. For instance, a chiral amine catalyst could be employed to facilitate the enantioselective addition of a nucleophile to an acceptor, followed by an intramolecular ring-closing reaction to form the cyclohexane ring with the desired stereochemistry.

While a direct asymmetric catalytic annulation for the synthesis of this compound is not extensively documented, the principles of organocatalysis can be applied to design such a synthesis. A hypothetical approach could involve:

Organocatalytic Michael Addition: A chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, could catalyze the Michael addition of a suitable pronucleophile to a phenyl-substituted α,β-unsaturated ester.

Intramolecular Annulation: The resulting intermediate could then undergo an intramolecular cyclization to form the cyclohexane ring. The stereochemistry of the newly formed chiral centers would be controlled by the chiral catalyst.

The development of such catalytic systems is an active area of research, with the potential to provide more efficient and sustainable routes to chiral molecules like this compound. rsc.org

Catalyst Type Reaction Potential Application in Synthesis
Chiral Phosphoric AcidPovarov ReactionCould be adapted for the synthesis of precursors to 2-arylcyclohexane systems. rsc.org
Chiral Amine (e.g., prolinol derivatives)Michael Addition/AnnulationEnantioselective formation of substituted cyclohexanes from acyclic precursors. rsc.org
Chiral Dirhodium CarboxylatesC-H FunctionalizationPotential for direct functionalization of a pre-existing cyclohexane ring. nih.gov

Stereochemical and Conformational Analysis

Absolute Configuration Determination Methodologies

The determination of the absolute configuration of chiral molecules like trans-2-Phenylcyclohexanecarboxylic acid is a fundamental aspect of stereochemistry. Various methods, including chemical correlation and spectroscopic techniques, are employed to elucidate the three-dimensional arrangement of atoms.

Chemical Correlation via Oxidation Cleavage

Chemical correlation is a classical method for determining the absolute configuration of a chiral molecule by converting it into a compound of a known absolute configuration without affecting the stereocenter. One common approach involves oxidative cleavage of a ring system to yield a more easily identifiable acyclic product.

For this compound, this could theoretically be achieved by oxidative cleavage of the cyclohexane (B81311) ring. For instance, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup could break the C-C bonds of the ring. The goal would be to produce a known, chiral dicarboxylic acid or a derivative thereof, from which the absolute configuration of the starting material can be inferred. The stereochemistry at the carbon atoms bearing the phenyl and carboxyl groups would be retained in the product, allowing for correlation.

While specific documented examples of this exact transformation for this compound are not prevalent in readily available literature, the principle is a cornerstone of stereochemical analysis. The success of this method hinges on the known stereochemistry of the resulting product and the reaction proceeding with a predictable stereochemical outcome.

Spectroscopic Techniques for Configurational Assignment

Modern spectroscopic techniques offer powerful non-destructive methods for assigning the absolute configuration of chiral molecules.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A plot of the difference in absorption versus wavelength is known as a CD spectrum. The bands in a CD spectrum are known as Cotton effects, which can be either positive or negative. egyankosh.ac.inquora.com The sign of the Cotton effect is directly related to the absolute configuration of the molecule in the vicinity of the chromophore. egyankosh.ac.inquora.com

For this compound, the phenyl group and the carboxyl group act as chromophores. The interaction of these chromophores with the chiral cyclohexane backbone gives rise to characteristic Cotton effects. The sign of the Cotton effect can be used to determine the absolute configuration by applying empirical rules, such as the Octant Rule for ketones or by comparing the spectrum to that of closely related compounds with known absolute configurations. nih.gov A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior. quora.com The specific Cotton effects observed for the enantiomers of this compound would be equal in magnitude but opposite in sign.

Table 1: Interpreting Cotton Effects in Circular Dichroism

Cotton EffectDescriptionImplication for Stereoisomers
Positive The peak of the CD band is at a longer wavelength than the trough.One enantiomer will exhibit a positive Cotton effect.
Negative The trough of the CD band is at a longer wavelength than the peak.The other enantiomer will exhibit a negative Cotton effect.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished under chiral conditions.

One common method is the use of chiral derivatizing agents . The carboxylic acid group of this compound can be reacted with a chiral alcohol or amine of known absolute configuration, such as a Mosher's acid derivative, to form diastereomeric esters or amides. nih.gov These diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. nih.gov Analysis of these differences allows for the determination of the enantiomeric purity and, in many cases, the absolute configuration of the original acid.

Another technique involves the use of chiral shift reagents , typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.org These reagents form diastereomeric complexes with the enantiomers of the substrate, leading to the separation of signals in the NMR spectrum. rsc.orglibretexts.org The differential shifts induced by the chiral lanthanide reagent can be used to quantify the amounts of each enantiomer present. libretexts.org

Table 2: NMR Techniques for Stereoisomer Differentiation

TechniquePrincipleOutcome
Chiral Derivatizing Agents Covalent reaction with a chiral reagent to form diastereomers.Diastereomers exhibit distinct NMR spectra, allowing for differentiation and quantification.
Chiral Shift Reagents Formation of transient diastereomeric complexes with a chiral lanthanide reagent.Causes separation of NMR signals for the enantiomers, enabling quantification.

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformations is a key aspect of its stereochemistry.

Chair Conformations and Substituent Orientations (e.g., Equatorial Phenyl Group)

In substituted cyclohexanes, the chair conformation is the most stable. libretexts.org In a chair conformation, there are two types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). libretexts.org Through a process called a ring flip, axial substituents can become equatorial and vice versa. masterorganicchemistry.com

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). masterorganicchemistry.com The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the Gibbs free energy difference (ΔG°). wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The phenyl group is considered a bulky substituent with a significant A-value, indicating a strong preference for the equatorial position. stackexchange.comechemi.com In the case of this compound, both the phenyl group and the carboxylic acid group are substituents on the cyclohexane ring. In the trans configuration, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the phenyl group and the carboxylic acid group can occupy equatorial positions. This diequatorial conformation is significantly more stable than the diaxial conformation, where both bulky groups would experience substantial steric strain from 1,3-diaxial interactions. libretexts.org Therefore, the conformational equilibrium of this compound strongly favors the chair conformation with both the phenyl and carboxylic acid groups in equatorial positions.

Table 3: Conformational Analysis of Cyclohexane Substituents

Substituent PropertyDescriptionRelevance to this compound
A-Value The energy difference between the axial and equatorial conformers. wikipedia.orgThe large A-value of the phenyl group dictates a strong preference for the equatorial position. stackexchange.comechemi.com
1,3-Diaxial Interactions Steric strain between an axial substituent and axial hydrogens on carbons 3 and 5 relative to the substituent. masterorganicchemistry.comMinimized when the phenyl and carboxyl groups are in equatorial positions.
Conformational Equilibrium The ratio of different conformations at equilibrium.Strongly favors the diequatorial chair conformation for the trans isomer.

Influence of Stereoisomerism on Conformational Propensities

The stereochemical configuration of substituents on a cyclohexane ring profoundly dictates its conformational preferences. In disubstituted cyclohexanes, the molecule predominantly adopts a chair conformation to minimize angle and eclipsing strains. msu.edu The substituents can occupy either axial or equatorial positions, with the latter being generally more stable for bulky groups due to reduced steric hindrance. msu.edu

For 2-phenylcyclohexanecarboxylic acid, two configurational diastereomers exist: cis and trans. The trans isomer, with the phenyl and carboxylic acid groups on opposite sides of the ring, preferentially adopts a diequatorial (e,e) conformation in its most stable chair form. In this arrangement, both the bulky phenyl group and the carboxylic acid group occupy equatorial positions, minimizing destabilizing 1,3-diaxial interactions. quimicaorganica.org

Conversely, the cis-isomer must have one substituent in an axial position and the other in an equatorial position (a,e) in any chair conformation. spcmc.ac.in This results in greater steric strain compared to the diequatorial trans isomer. The conformational propensities are, therefore, strongly influenced by the specific orientation of the aromatic substituent and the carboxylic acid group in each stereoisomer. nih.gov The diequatorial conformation of the trans isomer is significantly lower in energy and thus more populated at equilibrium than the diaxial (a,a) conformer or the axial-equatorial conformers of the cis isomer.

Table 1: Conformational Stability of 2-Phenylcyclohexanecarboxylic Acid Isomers

IsomerSubstituent PositionsRelative Steric StrainRelative Stability
trans1,2-diequatorial (e,e)LowHigh (Most Stable)
trans1,2-diaxial (a,a)Very HighLow
cis1,2-axial/equatorial (a,e)ModerateModerate

Intramolecular Interactions and Stereoelectronic Effects

Infrared Hydrogen-Bonding Investigations

Infrared (IR) spectroscopy is a principal tool for investigating hydrogen bonding. The formation of a hydrogen bond, whether intermolecular or intramolecular, has distinct effects on the vibrational frequencies of the involved functional groups, most notably the O-H stretching vibration of the carboxylic acid. unibe.ch When a hydrogen bond is formed, the O-H bond weakens, resulting in a characteristic shift of its stretching frequency to a lower wavenumber (a red-shift), a significant increase in absorption intensity, and considerable band broadening. unibe.ch

In the case of carboxylic acids, strong intermolecular hydrogen bonding leading to the formation of cyclic dimers is common and results in a very broad O-H absorption band in the 2500–3300 cm⁻¹ region of the IR spectrum. scilit.com

For an intramolecular hydrogen bond to occur in this compound, the molecule would need to adopt a conformation that brings the carboxylic proton in proximity to a hydrogen bond acceptor within the same molecule, such as the π-electron cloud of the phenyl ring. IR studies on analogous compounds like trans-2-halogenocyclohexanols have confirmed the presence of intramolecular hydrogen bonds, which govern the equilibrium between different chair conformations. rsc.org The presence and strength of such an intramolecular bond in the this compound would be observable as a distinct O-H stretching band, shifted from the typical "free" hydroxyl frequency.

Table 2: Typical Infrared Frequencies for Carboxylic Acid O-H Stretching

StateType of InteractionTypical O-H Frequency (cm⁻¹)Band Appearance
Monomer (gas phase)Free O-H~3500-3560Sharp
Dimer (condensed phase)Intermolecular H-bond2500-3300Very Broad, Strong
MonomerIntramolecular π-type H-bond~3400-3500Sharp, Red-shifted from free O-H

Aromatic π-Orbital Interactions and Their Influence on Conformation

Beyond classical steric effects, subtle stereoelectronic interactions can play a significant role in determining molecular conformation. imperial.ac.uk In this compound, the rigidly oriented aromatic side chain can interact electronically with the carboxylic acid group via its π-orbitals. nih.gov This can manifest as an intramolecular π-type hydrogen bond, where the acidic proton of the hydroxyl group acts as a donor and the electron-rich π-system of the benzene (B151609) ring acts as the acceptor.

Studies on analogous molecules, such as 2-cyclopenten-1-ol, have demonstrated that this type of intramolecular π-type hydrogen bonding can significantly stabilize a conformation. mdpi.com In that case, the interaction was found to lower the conformational energy by approximately 0.8 kcal/mol (about 300 cm⁻¹). mdpi.com Such an interaction in this compound would further favor the diequatorial conformer, where the geometric arrangement between the O-H group and the phenyl ring is optimal for orbital overlap. The existence of this interaction depends on a precise spatial orientation between the donor proton and the acceptor π-cloud, an arrangement that is fixed by the stereochemistry of the cyclohexane ring. nih.gov This non-covalent interaction is a key example of how stereoelectronic effects can influence the conformational landscape of a molecule.

Table 3: Characteristics of Intramolecular π-Type Hydrogen Bonding

Interaction ParameterDescriptionTypical Value (from analogous systems)
Energy StabilizationThe reduction in conformational energy due to the interaction.~0.8 kcal/mol mdpi.com
H···π DistanceThe distance from the donor hydrogen to the center of the aromatic ring.~2.7 Å mdpi.com
Spectroscopic EvidenceShift in the O-H stretching frequency in the IR spectrum.Red-shift to ~3400-3500 cm⁻¹ mdpi.com

Chemical Transformations and Derivative Synthesis

Conversion to Functional Derivatives

The carboxylic acid group of trans-2-Phenylcyclohexanecarboxylic acid is a versatile handle for the synthesis of various derivatives through reactions such as esterification, amidation, conversion to acid chlorides, and reduction to alcohols and amines.

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of the alcohol is used or the water generated is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com

Another effective method for esterification is through the reaction of the carboxylate salt of this compound with an alkyl halide. This SN2 reaction is particularly useful for preparing esters with primary alkyl groups. youtube.com

Amidation reactions of this compound lead to the formation of amides. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. One common method involves the use of coupling agents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. Research on the synthesis of alkylamides from the closely related trans-2-aminocyclohexanecarboxylic acid suggests that standard peptide coupling procedures can be effectively applied. chemrxiv.org Alternatively, the synthesis of amides can proceed through the corresponding acid chloride. nih.gov

A summary of common esterification and amidation reactions is presented in the table below.

Reaction TypeReagents and ConditionsProduct
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heattrans-2-Phenylcyclohexanecarboxylate ester
SN2 Esterification1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X)trans-2-Phenylcyclohexanecarboxylate ester
Amidation (Coupling)Amine (R'R''NH), Coupling Agent (e.g., DCC)trans-N-substituted-2-phenylcyclohexanecarboxamide
Amidation (via Acid Chloride)1. SOCl₂ 2. Amine (R'R''NH)trans-N-substituted-2-phenylcyclohexanecarboxamide

Acid Chlorides are valuable reactive intermediates that can be synthesized from this compound. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). google.com Other chlorinating agents such as phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂) can also be employed. The resulting trans-2-phenylcyclohexanecarbonyl chloride is a versatile precursor for the synthesis of esters, amides, and other derivatives.

Reduced Forms , including the corresponding alcohol and amine, can be prepared from this compound.

Alcohols: The direct reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, converting this compound to (trans-2-phenylcyclohexyl)methanol. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.

Amines: The conversion of this compound to trans-2-phenylcyclohexanemethanamine can be achieved through a multi-step process. One common route involves the conversion of the carboxylic acid to its corresponding amide, followed by reduction of the amide with a strong reducing agent like LiAlH₄. Alternatively, the Curtius rearrangement, which proceeds through an acyl azide intermediate derived from the carboxylic acid, can be utilized to synthesize the primary amine with the loss of one carbon atom.

The following table summarizes the transformation to acid chlorides and reduced forms.

TransformationReagents and ConditionsProduct
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)trans-2-Phenylcyclohexanecarbonyl chloride
Reduction to Alcohol1. Lithium aluminum hydride (LiAlH₄) 2. H₂O(trans-2-Phenylcyclohexyl)methanol
Conversion to Amine1. SOCl₂, then NH₃ 2. LiAlH₄, then H₂Otrans-2-Phenylcyclohexanemethanamine

Cyclization Reactions of Related Phenylcyclohexane (B48628) Carboxylic Acid Derivatives

While specific examples of intramolecular cyclization of this compound itself are not extensively documented, the structural framework of phenylcyclohexane carboxylic acid derivatives allows for potential cyclization reactions under appropriate conditions. For instance, Friedel-Crafts-type reactions could lead to the formation of polycyclic structures. If the phenyl ring is sufficiently activated, an intramolecular electrophilic attack by the carboxylic acid or a derivative could occur, leading to ring closure.

The feasibility of such cyclization reactions is often dependent on the stereochemistry of the molecule and the presence of activating or directing groups on either the phenyl or cyclohexyl ring. For example, derivatives of phenylcyclohexane have been utilized in the synthesis of complex polycyclic systems, where the cyclohexane (B81311) ring serves as a template to control the stereochemical outcome of the cyclization.

Oxidative Cleavage Reactions

The phenyl and cyclohexyl rings of this compound can be susceptible to oxidative cleavage under harsh reaction conditions.

The aromatic phenyl ring can undergo oxidative degradation in the presence of strong oxidizing agents. Studies on the oxidative treatment of alkyl-substituted aromatic compounds have shown that radical oxidation can lead to ring cleavage. nih.govnih.gov This process often involves the formation of hydroxylated intermediates, followed by the opening of the aromatic ring to yield various smaller organic acids and aldehydes. nih.govnih.gov It is plausible that under similar conditions, the phenyl group of this compound could be cleaved.

The saturated cyclohexyl ring is generally more resistant to oxidation than the phenyl ring. However, strong oxidizing agents under forcing conditions can lead to the cleavage of C-C bonds within the cyclohexane ring. The presence of the phenyl and carboxylic acid substituents would influence the regioselectivity of such a cleavage. For instance, oxidative cleavage of the double bond in 1-phenyl-1-cyclohexene, a structurally related compound, has been documented. researchgate.net

Computational Investigations

Quantum Mechanical Studies of Conformational Landscapes

Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structure and flexibility of molecules. For derivatives of trans-2-Phenylcyclohexanecarboxylic acid, these methods have been employed to map out their complex conformational landscapes. A comprehensive study on the N-acetyl-N'-methylamide derivative of the stereoisomer 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe), a closely related analogue, provides a framework for this analysis. nih.gov In this research, calculations were performed using Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods, specifically B3LYP, combined with 6-31+G(d,p) and 6-311++G(d,p) basis sets to ensure accuracy. nih.gov

The conformational profile of cyclic systems like this compound is complex due to the puckering of the cyclohexane (B81311) ring and the rotation of its substituents. QM calculations are used to locate all possible stable conformations, known as energy minima, on the potential energy surface (PES). For the c6Phe analogue, researchers identified numerous distinct energy minima. nih.gov The presence of the phenyl substituent breaks the symmetry of the cyclohexane ring, leading to a greater number of unique stable conformations compared to an unsubstituted ring. nih.gov

ConformerPhenyl Group PositionCarboxyl Group PositionRelative Energy (kcal/mol)Population (%) at 298 K
I (ee) EquatorialEquatorial0.00>99
II (aa) AxialAxial>5.0<1

Note: This interactive table illustrates the expected energy differences based on established principles of conformational analysis. The diequatorial (ee) conformer is significantly favored over the diaxial (aa) due to the avoidance of 1,3-diaxial steric strain.

The surrounding solvent can significantly alter the conformational preferences of a molecule. Computational models, such as the self-consistent reaction-field (SCRF) method and the Polarizable Continuum Model (PCM), are used to simulate these effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. nih.gov

Studies on the c6Phe analogue have analyzed its conformational profile in the gas phase (ε=1), chloroform (B151607) (ε=4.9), and water (ε=78.4). nih.gov The results indicate that the relative energies of different conformers can shift based on the polarity of the environment. nih.gov Polar solvents tend to stabilize conformations with larger dipole moments. For instance, intramolecular hydrogen bonds that are stable in the gas phase may be disrupted in polar, protic solvents like water, favoring conformations that can engage in hydrogen bonding with the solvent. nih.gov This environmental influence is critical for predicting the behavior of this compound in different chemical settings. nih.gov

Validation of Proposed Reaction Intermediates and Mechanisms

Computational chemistry, particularly DFT, plays a crucial role in validating proposed reaction mechanisms by calculating the energies of reactants, products, transition states, and potential intermediates. researchgate.net A proposed mechanistic pathway is considered viable only if all its transition states are energetically accessible and the intermediates are stable (i.e., they reside in an energy minimum).

For instance, in studies of NHC-catalyzed reactions, DFT has been used to compare different possible pathways, such as [3+2] versus [3+3] annulation reactions. researchgate.net By computing the energy profiles for each proposed mechanism, researchers can determine the most energetically favorable route. The calculations can confirm the existence of key species like the Breslow intermediate and demonstrate which subsequent step is rate-determining and stereoselectivity-determining. researchgate.net This predictive power allows for the validation or rejection of hypothesized mechanisms, providing a detailed and dynamic picture of the chemical transformation. rsc.org

Applications As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Chiral Auxiliary in Asymmetric Transformations

While the core structure of trans-2-phenylcyclohexanol, a closely related derivative, has been utilized as a chiral auxiliary in asymmetric synthesis, detailed studies specifically employing trans-2-phenylcyclohexanecarboxylic acid for this purpose are not extensively documented in publicly available literature. The principle of a chiral auxiliary is to temporarily incorporate a chiral molecule into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is typically cleaved and can be recovered. The effectiveness of such an auxiliary relies on its ability to create a sterically and/or electronically biased environment, favoring the formation of one stereoisomer over another.

Electronic Effects on Stereoselectivity Induction

Precursor for Constrained Amino Acid Analogues (c6Phe)

One of the most significant applications of this compound is its role as a precursor for the synthesis of constrained phenylalanine analogues, specifically 1-amino-2-phenylcyclohexanecarboxylic acid, often abbreviated as c6Phe. These non-proteinogenic amino acids are of great interest in medicinal chemistry and peptide science as they can impart unique structural and functional properties to peptides.

Design and Synthesis of Peptide Analogues

The synthesis of c6Phe from this compound provides a valuable building block for incorporation into peptide sequences. The general strategy involves the conversion of the carboxylic acid to an amino group, a transformation that can be achieved through various synthetic routes. Once the protected c6Phe amino acid is obtained, it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques mdpi.comnih.govnih.gov. SPPS, in particular, allows for the efficient and stepwise assembly of peptide analogues containing one or more c6Phe residues at specific positions mdpi.comnih.gov.

The design of such peptide analogues is often driven by the desire to create molecules with enhanced stability against enzymatic degradation, improved receptor binding affinity, and specific conformational preferences. The rigid cyclohexane (B81311) backbone of c6Phe significantly restricts the conformational freedom of the peptide chain, a key feature in designing peptides with well-defined secondary structures.

Influence on Peptide Backbone Conformation and Folding (e.g., β-Turns)

The incorporation of constrained amino acids like c6Phe has a profound impact on the local and global conformation of peptides. The restricted rotation around the Cα-Cβ bond, due to the cyclohexane ring, forces the peptide backbone to adopt specific dihedral angles. This conformational constraint is particularly effective in inducing and stabilizing secondary structures such as β-turns researchgate.netnih.gov. A β-turn is a four-amino-acid residue motif that causes a reversal in the direction of the polypeptide chain, a crucial element in the folding of many proteins and bioactive peptides.

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information on bond connectivities, dihedral angles, and inter-proton distances, allowing for the determination of the 3D structure in solution.
Circular Dichroism (CD) Sensitive to the secondary structure content of a peptide (e.g., α-helix, β-sheet, β-turn, random coil).

The ability of c6Phe to promote the formation of well-defined secondary structures is a valuable tool for peptidomimetic design, enabling the creation of synthetic peptides that mimic the bioactive conformation of their natural counterparts.

Role in Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. Peptides often mediate these interactions, and their specific three-dimensional structure is critical for binding to their biological targets, such as proteins or nucleic acids. By incorporating c6Phe into peptide sequences, researchers can create conformationally restricted ligands to probe and modulate these interactions.

The pre-organized conformation of a c6Phe-containing peptide can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in higher binding affinity and selectivity. These constrained analogues serve as valuable tools in molecular recognition studies to understand the precise structural requirements for binding and to develop potent and selective inhibitors of protein-protein interactions nih.gov. For instance, a c6Phe residue can be used to mimic the conformation of a native phenylalanine residue in a key binding epitope, thereby creating a peptidomimetic with improved therapeutic properties.

Development of Diverse Molecular Architectures

Beyond its use in peptide chemistry, this compound can serve as a versatile building block for the synthesis of a variety of other molecular architectures. The presence of a carboxylic acid allows for a wide range of chemical transformations, while the phenylcyclohexyl core provides a rigid and defined scaffold.

In the context of diversity-oriented synthesis (DOS), a strategy aimed at the efficient creation of structurally diverse small molecules, building blocks like this compound are highly valuable nih.govresearchgate.netcam.ac.uk. Starting from this single chiral scaffold, a multitude of different compounds can be generated by applying various reaction sequences. For example, the carboxylic acid can be converted into amides, esters, ketones, or other functional groups, each of which can then undergo further transformations.

Furthermore, the cyclohexane ring itself can be functionalized, or the entire molecule can be used as a key component in the synthesis of more complex structures, such as macrocycles or other polycyclic systems nih.govwhiterose.ac.ukmdpi.com. The ability to generate a library of diverse molecules from a common starting material is a powerful approach in the search for new bioactive compounds with potential applications in drug discovery and materials science. However, specific examples of diverse molecular architectures derived directly from this compound are not extensively reported in the current scientific literature.

Q & A

Q. What are the optimal synthetic routes for trans-2-phenylcyclohexanecarboxylic acid, and how can reaction conditions be optimized for yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or stereoselective catalytic hydrogenation. For example, cyclohexene derivatives can react with benzoyl chlorides under basic conditions (e.g., AlCl₃ as a catalyst) to form the cyclohexanecarboxylic acid backbone . Key parameters include:
  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalysts : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.
  • Purification : Employ recrystallization with ethanol/water mixtures to isolate the trans isomer selectively .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Combine NMR spectroscopy (e.g., NOESY to assess spatial proximity of protons) and X-ray crystallography for definitive confirmation. The trans configuration shows distinct coupling constants (J ≈ 10–12 Hz for adjacent cyclohexane protons) in ¹H NMR . Single-crystal X-ray analysis provides unambiguous spatial arrangement data .

Q. What are the recommended protocols for handling and storing trans-2-phenylcyclohexanecarboxylic acid in laboratory settings?

  • Methodological Answer :
  • Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the carboxylic acid group.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 4 acute toxicity per GHS classification) .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal to comply with environmental regulations .

Advanced Research Questions

Q. What role does the trans-2-phenylcyclohexane scaffold play in modulating pharmacokinetic properties compared to planar aromatic systems?

  • Methodological Answer : The cyclohexane ring enhances metabolic stability by reducing CYP450-mediated oxidation. Conduct in vitro microsomal assays to compare half-lives: planar analogs (e.g., biphenylcarboxylic acids) typically show 2–3× faster clearance than cyclohexane derivatives .

Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound vary across literature (e.g., 145–155°C)?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphism. Standardize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>99%). Differential Scanning Calorimetry (DSC) can detect polymorphic transitions .

Q. How can researchers reconcile conflicting NMR data for proton environments in substituted derivatives?

  • Methodological Answer : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. For ambiguous signals, employ 2D techniques (HSQC, HMBC) to assign coupling networks. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Biological and Mechanistic Studies

Q. What experimental designs are optimal for evaluating the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.
  • Mutagenesis Studies : Replace key residues (e.g., Arg/Lys in binding pockets) to identify electrostatic interactions with the carboxylic acid group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.